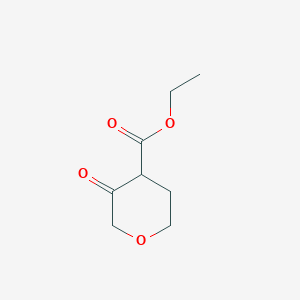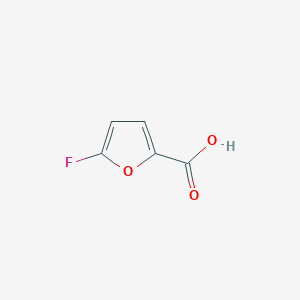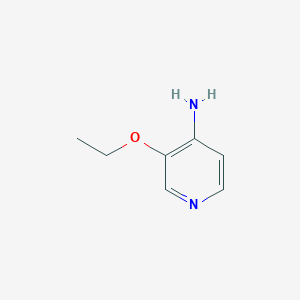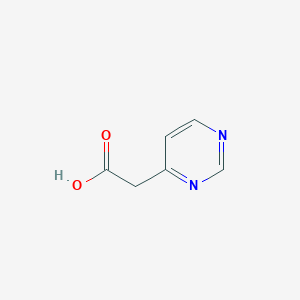
Pyrimidin-4-YL-acetic acid
Descripción general
Descripción
Pyrimidin-4-yl-acetic acid derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields such as agriculture and medicine. These compounds are characterized by a pyrimidine ring attached to an acetic acid moiety, which can be further modified to enhance their activity or specificity for certain targets.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various routes. For instance, a general synthetic route to 2-(pyrimidin-2'-yl)acetic acids and their esters has been described, which involves the conversion of amidinoacetamide and ethyl benzoylacetate into a series of intermediates, ultimately yielding the desired pyrimidinyl-acetic acid derivatives . Additionally, novel 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives have been efficiently synthesized and evaluated for their hypolipidemic activity .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using various analytical techniques. For example, the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid has been characterized, revealing that the molecules are not planar and the aromatic ring makes a significant angle with the carboxyl plane . The molecular conformations of related compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, have been discussed based on NMR spectral and X-ray data .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in various contexts. For instance, the rearrangement of 2-[2-oxo-2H-pyrido[1,2-a]pyrimidin-3(4H)-ylidene)]acetic acid in the presence of acid media has been reported, leading to a seven-membered diazepine with decarboxylation and ring expansion . Additionally, the effect of substituents on the ionization of 2-(pyrimidin-2'-yl)acetic acid has been studied, showing that the modified anionic pKa values of the monosubstituted acids correlate with substituent parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are crucial for their function and application. For example, the photophysical properties of Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes have been investigated, revealing their potential as chromogenic and luminescent sensors for acids due to their reversible acid sensitivity . The binding mode of herbicidal pyrimidinylthiobenzoates has been highlighted, providing insights into their interactions with acetohydroxyacid synthase and resistance mechanisms .
Aplicaciones Científicas De Investigación
Pyrimidin-4-YL-acetic Acid in Medical Research
This compound derivatives have been explored for various medical applications. For instance, isotopically enriched pyrimidin-5-yl acetic acid derivatives have shown potential as CRTH2 antagonists, useful in treating diseases like asthma, allergic rhinitis, and atopic dermatitis (Expert Opinion on Therapeutic Patents, 2010). Furthermore, derivatives of this compound have exhibited significant hypolipidemic activity in vivo, particularly in high-fat-diet-induced hyperlipidemia in rats, highlighting their potential as antihyperlipidemic agents (Chemical Biology & Drug Design, 2012). Additionally, certain derivatives have demonstrated moderate anti-inflammatory activity, which could be beneficial in developing new anti-inflammatory drugs (Bioorganic & Medicinal Chemistry Letters, 2004).
Role in Protein Interaction Studies
The interaction of this compound derivatives with proteins like bovine serum albumin (BSA) has been investigated. Studies involving fluorescence and UV–vis spectral studies have provided insights into the binding constants, number of binding sites, and conformational changes in BSA upon interaction with these compounds (Journal of Luminescence, 2012).
Applications in HIV-1 Research
Some this compound derivatives have shown remarkable activity against HIV-1. For example, a study found that a particular inhibitor with a this compound derivative as the P2 ligand displayed significant enzyme inhibitory and antiviral activity, including against drug-resistant HIV-1 variants (European Journal of Medicinal Chemistry, 2019).
Antioxidant Properties
Several this compound derivatives have been synthesized and evaluated for their antioxidant properties. Some of these compounds have shown promising activity in in vitro assays, indicating their potential as antioxidants (Archiv der Pharmazie, 2012).
Antitumor Activity
Novel series of this compound derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, some compounds were found to be potent inhibitors of both thymidylate and purine nucleotide biosynthesis, exhibiting submicromolar antiproliferative potencies against various tumor cell lines (European Journal of Medicinal Chemistry, 2015).
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of various heterocyclic compounds, which are of significant interest due to their wide range of biological activities. These synthetic pathways have led to the discovery of novel compounds with potential pharmacological applications (Journal of Chemical Research, 2007).
Mecanismo De Acción
Target of Action
Pyrimidin-4-YL-acetic acid, like many pyrimidine derivatives, primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . Inhibition of these kinases can lead to a decrease in cell proliferation, making them an appealing target for cancer treatment .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can result in changes in cell growth and metabolism, as these kinases play a crucial role in these cellular processes
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can include decreased cell proliferation and potentially cell death, particularly in the context of cancer cells .
Result of Action
The primary result of this compound’s action is the inhibition of protein kinases, leading to decreased cell proliferation . This can have significant effects at the molecular and cellular levels, particularly in the context of cancer treatment .
Direcciones Futuras
Pyrimidines have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists .
Análisis Bioquímico
Biochemical Properties
Pyrimidin-4-YL-acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase . These interactions are essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. These changes can lead to alterations in cellular metabolism, affecting the overall function and health of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade into other compounds that have different biological activities . Additionally, long-term exposure to this compound can lead to changes in cellular function, such as alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can have toxic or adverse effects, such as inducing apoptosis or causing cellular damage . These dosage-dependent effects are crucial for understanding the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide metabolism and energy production. It interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby altering the balance of these critical molecules within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . For instance, this compound may be transported into the cell via organic anion transporters and distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can participate in various metabolic processes.
Propiedades
IUPAC Name |
2-pyrimidin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXJLOOBMPRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614663 | |
| Record name | (Pyrimidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325491-53-0 | |
| Record name | (Pyrimidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

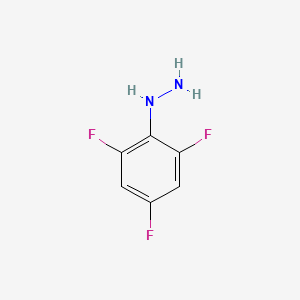
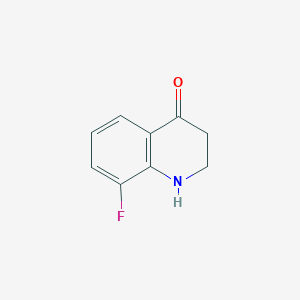
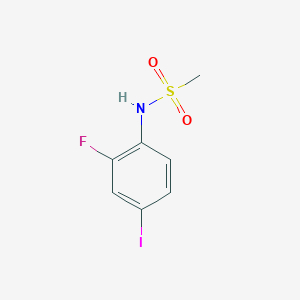

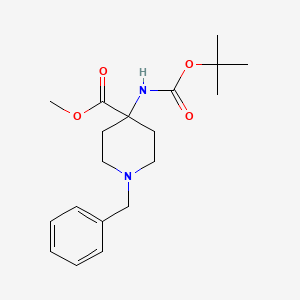
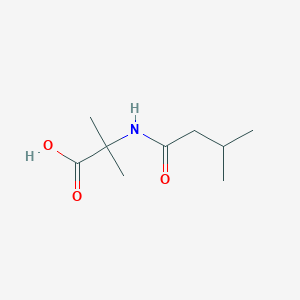

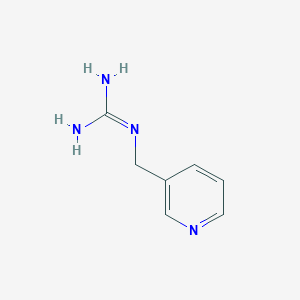
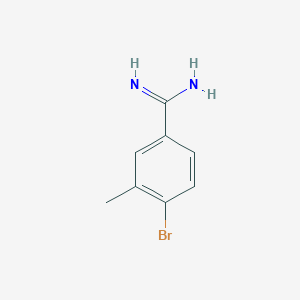

amine](/img/structure/B1342830.png)
